2-(2-Chlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
1956331-42-2 |
|---|---|
Molecular Formula |
C13H8ClN3O2 |
Molecular Weight |
273.67 g/mol |
IUPAC Name |
2-(2-chlorophenyl)imidazo[1,2-b]pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C13H8ClN3O2/c14-9-5-2-1-4-8(9)11-12(13(18)19)17-10(16-11)6-3-7-15-17/h1-7H,(H,18,19) |
InChI Key |
BHZIXBUUSBZUIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N3C(=N2)C=CC=N3)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via alkylation of the pyridazine amine by the α-bromoketone, followed by intramolecular cyclization. The halogen at position 6 of the pyridazine ring (e.g., Cl) deactivates competing nucleophilic sites, directing regioselective ring formation. For example, 2-chlorophenacyl bromide (2-Cl-C₆H₄-CO-CH₂Br) reacts with 3-amino-6-chloropyridazine in the presence of sodium bicarbonate (NaHCO₃) to yield ethyl 2-(2-chlorophenyl)imidazo[1,2-b]pyridazine-3-carboxylate.
Key conditions include:
-
Solvent : Acetonitrile (MeCN) or dimethylformamide (DMF) at 85°C.
-
Base : Diisopropylethylamine (DIPEA) or NaHCO₃ to neutralize HBr byproducts.
The ester intermediate is subsequently hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water.
Synthetic Procedure
-
Cyclocondensation :
-
Ester Hydrolysis :
Hydrolysis of Ethyl 2-(2-Chlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate
Commercial availability of ethyl 2-(2-chlorophenyl)imidazo[1,2-b]pyridazine-3-carboxylate (CAS 1956318-29-8) enables a streamlined synthesis via ester hydrolysis.
Reaction Conditions
-
Workup : Acidification with HCl precipitates the carboxylic acid.
Characterization Data :
-
¹H NMR (DMSO-d₆): δ 8.88 (d, J = 7.9 Hz, 1H), 8.33 (d, J = 15.8 Hz, 2H), 7.50–7.10 (m, 4H, Ar-H), 4.15 (s, 2H).
Alternative Routes: Aldol Condensation and Ring Closure
A less common method involves Aldol condensation of 6-chloropyridazin-3-amine with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by nucleophilic substitution with ethyl bromoacetate.
Key Steps
-
Enamine Formation :
-
React 6-chloropyridazin-3-amine with DMF-DMA at 100°C to form a β-enamine intermediate.
-
-
Nucleophilic Substitution :
-
Treat with ethyl bromoacetate in MeCN to install the ethyl carboxylate group.
-
-
Cyclization :
-
Hydrolysis :
-
Convert the ester to the carboxylic acid as described in Section 1.2.
-
Analytical and Optimization Insights
Spectroscopic Validation
Yield Optimization
-
Cyclocondensation : Higher yields (≥80%) achieved with excess DIPEA (2.5 equiv).
-
Hydrolysis : LiOH in THF/water outperforms NaOH in methanol, minimizing side reactions.
Comparative Analysis of Methods
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-B]pyridazine derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Imidazo[1,2-b]pyridazine Derivatives
Key Observations:
- Halogen Substituents : Bromine at position 6 (similarity score 0.88) increases molecular weight and polarizability compared to chlorine (similarity 0.87) . Chlorine at position 2 (target compound) may enhance aromatic π-π stacking versus fluorophenyl analogs .
- Methyl/Methoxy Groups : DM1’s 7-methyl group improves T-type channel blocking, while DM2’s 6-methoxy group reduces COX dependency, highlighting positional effects on pharmacology .
- Thiazolidin Amides : Replacement of the carboxylic acid with amides (e.g., thiazolidin) introduces additional hydrogen-bonding motifs and enhances biological activity .
Pharmacological and ADME Profiles
- Metabolic Stability : Chlorine at position 6 (vs. bromine) reduces susceptibility to oxidative metabolism, as seen in 6-chloro derivatives .
- Biological Activity: DM1 and DM2 show divergent effects on ion channels and COX pathways, emphasizing how minor structural changes (methyl vs. methoxy) alter target engagement .
Q & A
What are the optimal synthetic routes for 2-(2-Chlorophenyl)imidazo[1,2-b]pyridazine-3-carboxylic acid, and how do reaction conditions influence yield?
Basic
The synthesis typically involves cyclocondensation of halogenated precursors (e.g., 3-amino-6-chloropyridazine) with ketones or aldehydes, followed by functionalization. For example, cyclocondensation in 1,2-dimethoxyethane at reflux yields intermediates like 2-chloromethyl-3-nitroimidazo[1,2-b]pyridazine, which can undergo further substitution or oxidation to introduce the carboxylic acid moiety . Nitration and sulfonation reactions require precise temperature control (e.g., 60–80°C) to avoid byproducts. Yields are highly sensitive to solvent choice (polar aprotic solvents like DMA enhance reactivity) and stoichiometry of nucleophiles (e.g., sodium benzenesulfinate) .
Which spectroscopic techniques are most reliable for characterizing structural isomers of this compound?
Basic
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for distinguishing regioisomers, particularly at positions 2 and 3 of the imidazo[1,2-b]pyridazine core. The coupling patterns of aromatic protons (e.g., J = 8–10 Hz for adjacent chlorophenyl groups) and carbonyl carbon shifts (~170 ppm in ¹³C NMR) confirm the carboxylic acid group . High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) provides accurate mass confirmation (±2 ppm error) to rule out nitro or sulfonic acid analogs .
How does the chlorine substituent at the 2-phenyl position affect bioactivity compared to other halogenated analogs?
Advanced
The 2-chlorophenyl group enhances lipophilicity (logP ~2.8), improving membrane permeability in cellular assays. Compared to fluoro or bromo analogs, the chlorine atom induces stronger π-π stacking interactions with kinase active sites (e.g., EGFR inhibitors), as shown in molecular docking studies . However, bulky substituents (e.g., 2,4-dichlorophenyl) may sterically hinder binding, reducing IC₅₀ values by ~30% in kinase inhibition assays .
How can researchers resolve contradictions in reported antimicrobial activity across different studies?
Advanced
Discrepancies often arise from variations in assay conditions. For example, MIC values against S. aureus range from 4–32 µg/mL depending on bacterial strain (ATCC vs. clinical isolates) and culture medium (Mueller-Hinton vs. RPMI-1640). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin). Additionally, confirm compound stability in DMSO stock solutions via HPLC-UV (λ = 254 nm) to rule out degradation artifacts .
What computational methods are effective for predicting the compound’s reactivity in nucleophilic substitution reactions?
Advanced
Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) predict activation energies for substitutions at the chloromethyl group. Transition state modeling reveals that electron-withdrawing groups (e.g., nitro at position 3) lower ΔG‡ by 5–8 kcal/mol, favoring SN2 mechanisms . Machine learning models trained on reaction databases (e.g., Reaxys) can prioritize solvent/reagent combinations, reducing experimental screening by 70% .
What strategies optimize regioselectivity in multi-step syntheses involving imidazo[1,2-b]pyridazine intermediates?
Advanced
Use directing groups (e.g., nitro at position 3) to control electrophilic substitution patterns. For example, nitration prior to cyclocondensation directs subsequent sulfonation to position 2 with >90% regioselectivity . Kinetic vs. thermodynamic control in refluxing toluene can shift product ratios (e.g., 7:3 to 9:1) for carboxylation reactions .
How do solubility and stability profiles impact in vitro assay design for this compound?
Basic
The carboxylic acid group confers moderate aqueous solubility (~1.2 mg/mL at pH 7.4), but DMSO stock solutions >10 mM may precipitate. Pre-filter compounds through 0.22 µm membranes before cellular assays. Stability tests (24 hrs in PBS at 37°C) via LC-MS are essential; degradation products (e.g., decarboxylated analogs) can confound IC₅₀ results .
What mechanistic insights explain the compound’s dual activity as a kinase inhibitor and DNA intercalator?
Advanced
The planar imidazo[1,2-b]pyridazine core intercalates into DNA (Kd ~10 µM via ethidium displacement assays), while the chlorophenyl group binds hydrophobic kinase pockets (e.g., CDK2, Kd ~0.8 µM). Fluorescence quenching experiments with SYBR Green I confirm intercalation, and competitive ATP-binding assays (e.g., ADP-Glo™) differentiate kinase inhibition mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
